Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.
7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.
Benzo(a)pyrene diol epoxide
CAS No.: 55097-80-8
Cat. No.: VC21347834
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 55097-80-8 |
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Molecular Formula | C20H14O3 |
Molecular Weight | 302.3 g/mol |
IUPAC Name | 4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
Standard InChI | InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H |
Standard InChI Key | DQEPMTIXHXSFOR-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Chemical Structure and Properties
Benzo(a)pyrene diol epoxide, formally known as 7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide, is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.3 g/mol . The compound is also referred to by several synonyms including BPDE, 7,8,8a,9a-tetrahydrobenzo tetrapheno[10,11-b]oxirene-7,8-diol, and Anti BaPDE .
The stereochemistry of benzo(a)pyrene diol epoxide plays a crucial role in its biological activity. The metabolic transformations leading to BPDE create chiral carbons, resulting in multiple stereochemical forms, including enantiomeric and diastereomeric variants . The most biologically significant form is 7R,8S-dihydroxy-9R,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, commonly referred to as anti-benzo[a]pyrene-7,8-diol-9,10-epoxide .
Physical and Chemical Characteristics
The compound features multiple functional groups that contribute to its reactivity, including:
Property | Value/Description |
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Molecular Formula | C₂₀H₁₄O₃ |
Molecular Weight | 302.3 g/mol |
Chemical Class | Polycyclic aromatic hydrocarbon metabolite |
Functional Groups | Epoxide, diol (dihydroxy) |
Primary Structure | Tetrahydro derivative of benzo[a]pyrene with epoxide and diol groups |
Reactivity | Highly electrophilic, DNA-reactive |
As a metabolite of benzo(a)pyrene with an epoxide functional group, BPDE demonstrates high chemical reactivity, particularly toward nucleophilic centers in biological macromolecules like DNA .
Formation and Metabolic Pathways
The formation of benzo(a)pyrene diol epoxide occurs through a well-characterized series of enzymatic reactions. This metabolic pathway represents a critical example of bioactivation, where the parent compound benzo(a)pyrene is transformed into a more reactive and dangerous metabolite.
Diolepoxide Mechanism
The diolepoxide mechanism for benzo(a)pyrene features a sequence of metabolic transformations that ultimately lead to the formation of BPDE. This process involves three distinct enzymatic steps :
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Stereospecific oxygenation at the 7,8 double bond of benzo(a)pyrene by mixed-function oxidases (primarily CYP1A1 and CYP1B1), producing benzo(a)pyrene-7,8-oxide. This reaction is highly stereoselective, yielding essentially a single enantiomer of the 7,8-epoxide .
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Hydration of the 7,8-epoxide by epoxide hydratase, resulting in the formation of an optically pure (-)-trans-7,8-diol .
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Stereoselective oxygenation by mixed-function oxidases at the 9,10 double bond of the (-)-trans-7,8-diol, producing optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene and optically active r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene in an approximate ratio of 10:1 .
The resulting anti-benzo(a)pyrene-7,8-diol-9,10-epoxide is considered the ultimate DNA-reactive metabolite of benzo(a)pyrene .
Stereochemistry of Metabolic Activation
The stereochemistry of BPDE formation is remarkably specific and plays a crucial role in its biological activity:
Metabolic Step | Enzyme Involved | Stereochemical Result |
---|---|---|
Initial Epoxidation | CYP1A1, CYP1B1 | Single enantiomer of 7,8-epoxide |
Hydrolysis | Epoxide hydratase | Optically pure (-)-trans-7,8-diol |
Secondary Epoxidation | CYP1A1, CYP1B1 | Predominantly r-7,t-8-dihydroxy-t-9,10-oxy isomer |
The stereoselectivity of these enzymatic reactions highlights the specificity of the metabolic machinery involved in bioactivation processes and contributes significantly to understanding structure-activity relationships of carcinogenic compounds .
Biological Activity and DNA Interactions
The primary mechanism through which benzo(a)pyrene diol epoxide exerts its mutagenic and carcinogenic effects involves direct interaction with DNA. This interaction leads to the formation of specific DNA adducts that can disrupt normal cellular processes.
Cytotoxic and Mutagenic Properties
BPDE exhibits potent cytotoxicity and mutagenicity through several mechanisms:
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Direct binding to DNA, forming adducts that can lead to misreading during DNA replication
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Disruption of DNA replication processes
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Induction of mutations, particularly in oncogenes and tumor suppressor genes
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Generation of characteristic mutation patterns that have been observed in humans exposed to PAH mixtures
These properties make BPDE a significant contributor to the carcinogenic effects of benzo(a)pyrene and related polycyclic aromatic hydrocarbons .
Role in Carcinogenesis
Benzo(a)pyrene diol epoxide plays a central role in the carcinogenic effects associated with exposure to benzo(a)pyrene and other polycyclic aromatic hydrocarbons (PAHs).
Mechanistic Evidence
Strong and consistent experimental and human mechanistic evidence indicates that benzo(a)pyrene contributes to genotoxic and carcinogenic effects resulting from occupational exposure to complex PAH mixtures . The formation of anti-benzo(a)pyrene-7,8-diol-9,10-oxide-DNA adducts is consistent with:
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Anti-benzo(a)pyrene-7,8-diol-9,10-epoxide-associated genotoxic effects in surrogate tissues
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Mutation patterns in the TP53 gene in lung tumors from humans exposed to PAH mixtures containing benzo(a)pyrene
The connection between BPDE-induced DNA damage and characteristic mutations in critical genes provides strong supporting evidence linking metabolism of benzo(a)pyrene to DNA-reactive agents with key mutational events that can lead to tumor development .
Human Health Implications
Exposure to benzo(a)pyrene and its metabolite BPDE is associated with various adverse health effects:
The evidence for carcinogenicity is particularly strong, with both animal and human studies showing consistent effects across multiple exposure routes and target tissues .
Research Findings on Exposure and Risk Assessment
Research on benzo(a)pyrene diol epoxide has established important connections between environmental and occupational exposures to PAHs and cancer development.
Occupational Exposure Studies
Strong evidence of carcinogenicity exists in occupations involving exposure to PAH mixtures containing benzo(a)pyrene, including:
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Aluminum production
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Chimney sweeping
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Coal gasification
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Coal-tar distillation
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Coke production
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Iron and steel founding
An increasing number of occupational studies demonstrate a positive exposure-response relationship between cumulative benzo(a)pyrene exposure and lung cancer . The consistent findings across diverse occupational settings strengthen the evidence for the carcinogenic potential of benzo(a)pyrene and its metabolites, including BPDE.
Biomarkers of Exposure and Effect
The anti-benzo(a)pyrene-7,8-diol-9,10-oxide-DNA adduct serves as an important biomarker of both exposure and biological effect. Epidemiology studies involving exposure to PAH mixtures have reported associations between internal biomarkers of exposure to benzo(a)pyrene (benzo(a)pyrene diol epoxide-DNA adducts) and various adverse outcomes, including:
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Adverse birth outcomes (reduced birth weight, postnatal body weight, and head circumference)
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Neurobehavioral effects
These biomarker studies provide a mechanistic link between exposure, formation of reactive metabolites, biological effects, and clinical outcomes.
Current Classification and Regulatory Status
Based on the extensive evidence from animal, human, and mechanistic studies, benzo(a)pyrene has received specific regulatory attention.
Carcinogenicity Classification
Under the EPA's Guidelines for Carcinogen Risk Assessment, benzo(a)pyrene is classified as "carcinogenic to humans" based on:
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Strong and consistent evidence in animals and humans
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Extensive studies demonstrating carcinogenicity in multiple animal species via all routes of administration
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Increased cancer risks in humans exposed to different PAH mixtures containing benzo(a)pyrene
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Strong mechanistic evidence linking metabolism to DNA-reactive agents with key mutational events
As the key DNA-reactive metabolite of benzo(a)pyrene, BPDE plays a central role in this classification.
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